1,1-Dimethoxy-3-methylbutan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

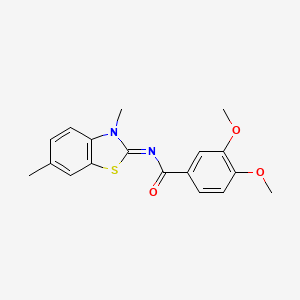

The synthesis of compounds related to 1,1-Dimethoxy-3-methylbutan-2-amine involves several key steps and reagents. One method involves the condensation of citral with meta-dihydric phenols under pyridine catalysis, leading to chromens with a 2,2-dimethyl-substitution pattern, which is common in nature. This process highlights the compound's utility as a reagent in organic synthesis, particularly in the synthesis of dimethylchromens such as lonchocarpin, jacareubin, and evodionol methyl ether (Bandaranayake, Crombie, & Whiting, 1971).

Molecular Structure Analysis

The molecular structure of derivatives related to this compound has been elucidated using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, along with single crystal X-ray diffraction. These studies reveal the compound's crystalline structure and provide insights into its stereochemistry and molecular interactions (Jebas et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its reactivity and potential for further functionalization. For instance, the reaction of 1-chloro(bromo)-2,3-epoxybutanes with secondary amines yields amino derivatives in high yields. This transformation demonstrates the compound's utility in synthesizing amino ketones and other derivatives, broadening its applicability in organic synthesis (Gevorkyan, Kazaryan, & Avakyan, 1983).

Wissenschaftliche Forschungsanwendungen

Chemical Ionization Mass Spectrometry

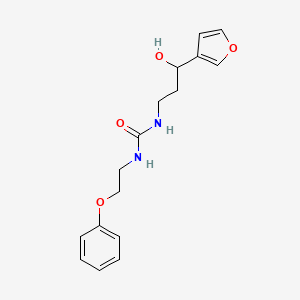

- The stereoselective metabolism of chiral psychotomimetic amines, including compounds related to 1,1-Dimethoxy-3-methylbutan-2-amine, was studied using chemical ionization mass spectrometry, highlighting its potential in detailed chemical analysis and metabolic studies (Weinkam et al., 1976).

Chiral Lithium Diamides

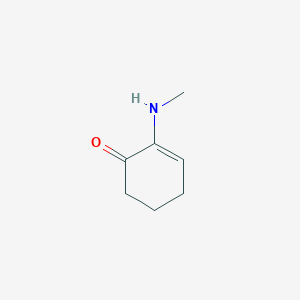

- Chiral diamino diethers, structurally related to this compound, were synthesized and lithiated for crystal structure determination, contributing to the understanding of molecular structures in organic chemistry (Su et al., 2014).

Synthesis of Derivatives

- Research on the synthesis of derivatives of 1-(2, 5-dimethoxyphenyl)-3-alkylaminobutanols, closely related to this compound, explored their pharmacological actions, indicating its importance in drug development (Kasuya et al., 1967).

Antineoplastic Agents

- Synthesis and evaluation of compounds structurally similar to this compound were conducted for their potential as antineoplastic agents, demonstrating its significance in cancer research (Pettit et al., 2003).

Preparation of Antibiotics

- Research into the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics and related to this compound, underscores its relevance in antibiotic development (Fleck et al., 2003).

Asymmetric Organic Synthesis

- The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, with structural similarities to this compound, was discussed for its applications in asymmetric organic synthesis (Hu & Shan, 2020).

Eigenschaften

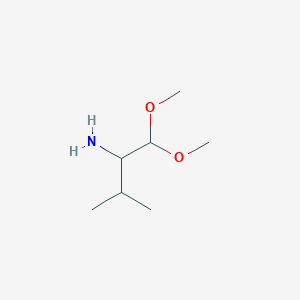

IUPAC Name |

1,1-dimethoxy-3-methylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5(2)6(8)7(9-3)10-4/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRTDWQDVCBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)

![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)

![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)